

Commercial AKT1 Activity Assay Kits: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AKT1 protein

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Application Notes and Protocols

For researchers and drug development professionals, the accurate measurement of AKT1 kinase activity is crucial for understanding its role in cellular signaling and for the discovery of novel therapeutic inhibitors. A variety of commercial assay kits are available, each with distinct methodologies, throughput capabilities, and detection methods. This document provides a detailed comparison of popular commercial AKT1 activity assay kits, complete with experimental protocols and visual workflows to aid in selecting the most appropriate assay for your research needs.

Comparison of Commercial AKT1 Activity Assay Kits

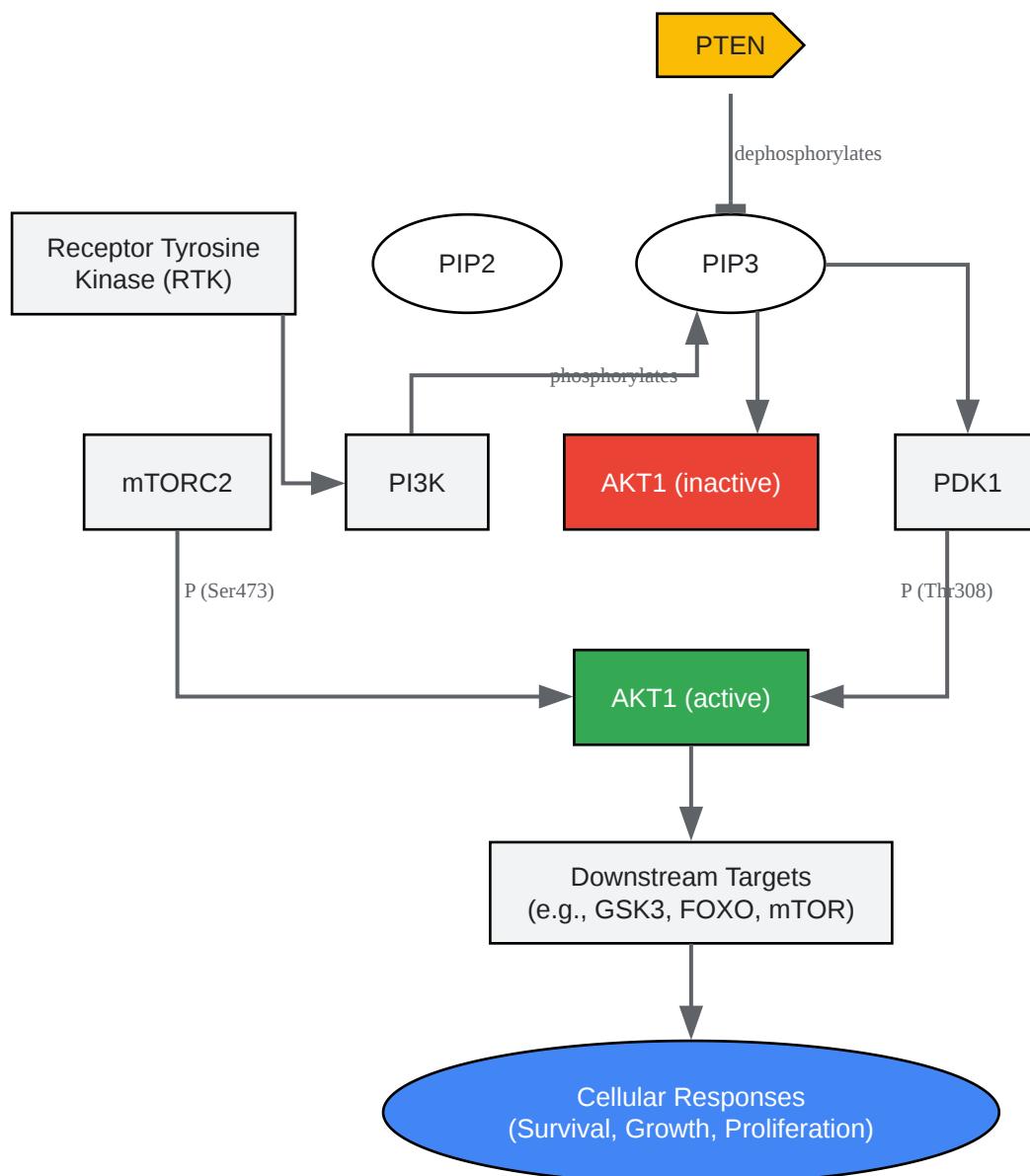
The choice of an AKT1 activity assay kit depends on several factors, including the sample type, required throughput, available instrumentation, and the specific research question. The following table summarizes the key features of several commercially available kits.

Feature	Promega ADP-Glo™ Kinase Assay	Abcam Akt Activity Assay Kit (ab65786)	BPS Bioscience AKT1 Assay Kit	Enzo Life Sciences Akt Kinase Activity Kit
Assay Principle	Luminescence-based detection of ADP produced in the kinase reaction.[1][2]	Immunoprecipitation of Akt followed by a kinase assay with a GSK-3α substrate and Western blot detection of phosphorylated GSK-3α.[3]	Luminescence-based detection of remaining ATP (Kinase-Glo®) or ADP produced (ADP-Glo™) after the kinase reaction.[4][5]	ELISA-based detection using a specific synthetic peptide substrate for Akt and a polyclonal antibody that recognizes the phosphorylated form of the substrate.[6][7]
Detection Method	Luminescence.[1]	Chemiluminescence (Western blot).[3]	Luminescence.[4][5]	Colorimetric.[6]
Throughput	High-throughput compatible (96- and 384-well plates).[1]	Low to medium throughput.	High-throughput compatible (96-well format).[4][5]	Medium throughput (96-well format).[6]
Assay Time	Approximately 1-2 hours.[8]	4+ hours, plus overnight antibody incubation.[3]	Approximately 1-1.5 hours.[4][5]	Approximately 4.5 hours.[6]
Sample Type	Purified or partially purified enzyme preparations.	Cell lysates.[3]	Purified recombinant enzyme.[4][5]	Purified or partially purified enzyme preparations.[6]
Quantitative	Yes.[1]	Semi-quantitative.[3]	Yes.[4][5]	Yes.[6]
Z'-Factor	>0.7.[9]	Not specified.	Not specified.	Not specified.

Specificity	Dependent on the purity of the kinase.	Detects Akt1, Akt2, and Akt3 activities.[3]	Specific for AKT1.[4][5]	Detects Akt (1, 2, 3) activity.[6]
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Signaling Pathway and Experimental Workflow

To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the AKT1 signaling pathway and a general workflow for an AKT1 kinase activity assay.



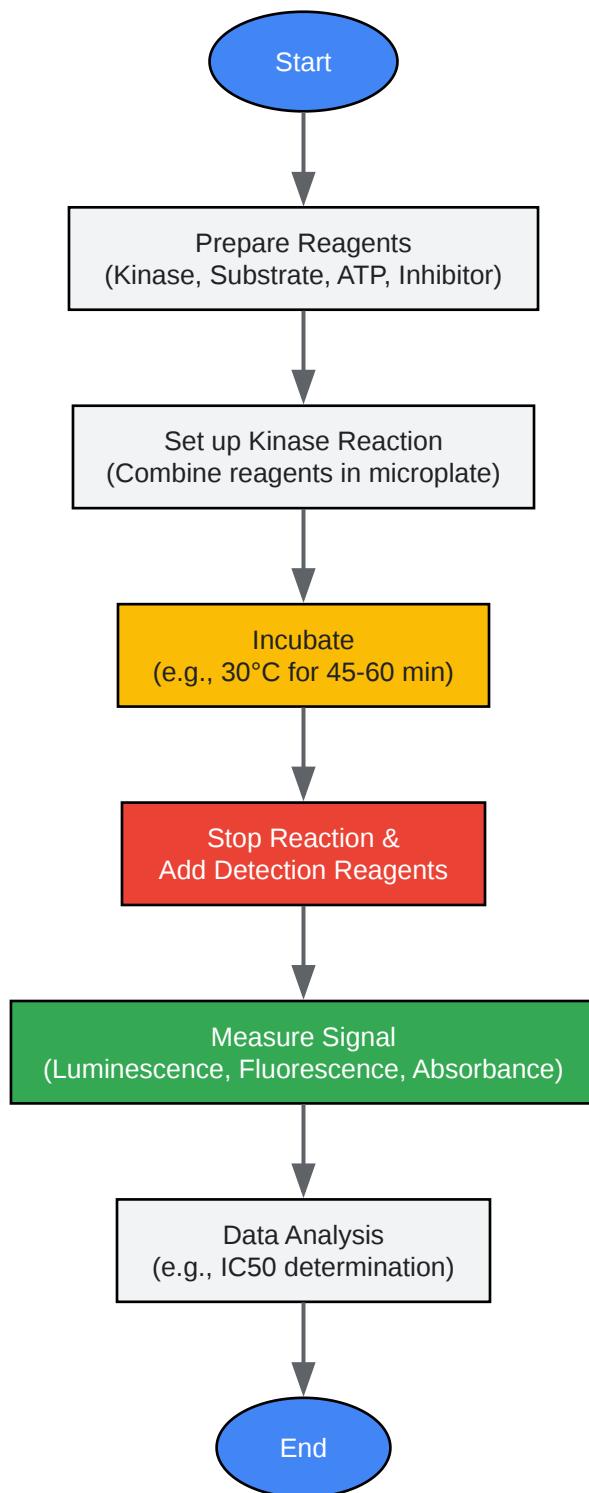
[Click to download full resolution via product page](#)**Figure 1:** Simplified AKT1 Signaling Pathway.[Click to download full resolution via product page](#)

Figure 2: General workflow for an in vitro kinase activity assay.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for the main types of AKT1 activity assays. These should be considered as a starting point, and it is crucial to refer to the specific manufacturer's instructions for the chosen kit.

I. Luminescence-Based AKT1 Activity Assay (e.g., Promega ADP-Glo™)

This protocol is based on the detection of ADP produced during the kinase reaction.[\[1\]](#)[\[2\]](#)

A. Materials:

- AKT1 Kinase Enzyme System (recombinant AKT1, substrate peptide, reaction buffer)
- ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent, ATP)
- White, opaque 96- or 384-well plates
- Multichannel pipettes
- Plate-reading luminometer

B. Protocol:

- Reagent Preparation:
 - Thaw all components on ice.
 - Prepare the 1x Kinase Reaction Buffer by diluting the provided concentrated buffer with DTT and nuclease-free water.
 - Prepare the ATP solution to the desired concentration in 1x Kinase Reaction Buffer.
 - Prepare the AKT1 enzyme and substrate dilutions in 1x Kinase Reaction Buffer.
- Kinase Reaction:

- Add 5 µL of the diluted AKT1 enzyme to each well.
- Add 5 µL of the substrate solution to each well.
- To test inhibitors, add 2.5 µL of the compound at various concentrations. For control wells, add 2.5 µL of vehicle.
- Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
- Mix the plate gently and incubate at 30°C for 45-60 minutes.

- Signal Detection:
 - Equilibrate the plate to room temperature.
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence using a plate-reading luminometer.

II. Immunoprecipitation and Western Blot-Based AKT Activity Assay (e.g., Abcam ab65786)

This method involves capturing endogenous or overexpressed Akt from cell lysates and then measuring its activity using an exogenous substrate.[\[3\]](#)

A. Materials:

- Cell culture reagents
- Lysis buffer (Kinase Extraction Buffer)

- AKT1 specific antibody
- Protein A/G sepharose beads
- Kinase Assay Buffer
- GSK-3 α recombinant protein (substrate) and ATP mixture
- SDS-PAGE gels and Western blot apparatus
- Phospho-GSK-3 α specific antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

B. Protocol:

- Cell Lysate Preparation:
 - Culture and treat cells as required to modulate AKT1 activity.
 - Wash cells with ice-cold PBS and lyse with ice-cold Kinase Extraction Buffer.
 - Incubate on ice for 5-10 minutes.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
 - Collect the supernatant (cell lysate).
- Immunoprecipitation:
 - To 200 μ L of cell lysate, add 2 μ L of AKT1 specific antibody.
 - Rotate for 45 minutes at room temperature.
 - Add 50 μ L of resuspended Protein A sepharose beads and continue to rotate for 1 hour at room temperature.

- Centrifuge at 15,000 rpm for 2 minutes and discard the supernatant.
- Wash the beads twice with Kinase Extraction Buffer and once with Kinase Assay Buffer.

- Kinase Assay:
 - To the washed beads, add 50 µL of Kinase Assay Buffer and 2 µL of the GSK-3α/ATP mixture.
 - Incubate at 30°C for 1-4 hours.
 - Centrifuge to pellet the beads and collect the supernatant.
- Western Blot Detection:
 - Add 3x SDS-PAGE buffer to the supernatant, boil, and load onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with the phospho-GSK-3α specific antibody.
 - Wash and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.

III. ELISA-Based AKT Kinase Activity Assay (e.g., Enzo Life Sciences)

This assay format utilizes a microplate pre-coated with an Akt substrate for a convenient and quantitative measurement of kinase activity.[\[6\]](#)

A. Materials:

- Akt Substrate Microtiter Plate
- Kinase Assay Dilution Buffer
- ATP

- Active Akt (for standard curve)
- Phosphospecific Substrate Antibody
- HRP-conjugated secondary antibody
- TMB Substrate
- Stop Solution
- Microplate reader capable of measuring absorbance at 450 nm.

B. Protocol:

- Assay Preparation:
 - Bring all reagents to room temperature.
 - Soak the wells of the substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature.
 - Carefully aspirate the liquid from each well.
- Kinase Reaction:
 - Add your diluted samples (containing Akt) or the active Akt standard to the appropriate wells.
 - Initiate the reaction by adding 10 µL of diluted ATP to each well.
 - Incubate for a specified time (e.g., 60 minutes) at 30°C.
 - Terminate the reaction by emptying the wells.
- Detection:
 - Add the Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.

- Wash the wells with the provided wash buffer.
- Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
- Wash the wells again.
- Add the TMB Substrate to each well and incubate until a color develops.
- Add the Stop Solution to each well.
- Measure the absorbance at 450 nm using a microplate reader.

Conclusion

The selection of an appropriate commercial AKT1 activity assay kit is a critical step in kinase research and drug discovery. Luminescence-based assays, such as the ADP-Glo™ system, offer high-throughput capabilities and quantitative results, making them ideal for inhibitor screening.^[1] Immunoprecipitation-Western blot assays provide a semi-quantitative measure of endogenous Akt activity from complex cell lysates.^[3] ELISA-based kits offer a convenient and quantitative solution for purified or partially purified enzyme preparations with a straightforward colorimetric readout.^[6] By carefully considering the specific requirements of the experiment and the advantages and limitations of each assay format, researchers can obtain reliable and reproducible data on AKT1 kinase activity.

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